molecular formula C6H7NO3S B173171 Phenyl sulfamate CAS No. 19792-91-7

Phenyl sulfamate

Cat. No.: B173171
CAS No.: 19792-91-7
M. Wt: 173.19 g/mol
InChI Key: XOIYZMDJFLKIEI-UHFFFAOYSA-N
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Description

Phenyl sulfamate is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 g/mol . The compound is also known by other names such as phenylsulfamate, Sulfamic acid phenyl ester, and Sulfamic acid, phenyl ester .


Synthesis Analysis

The synthesis of this compound has been studied and it has been found to react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur . This reaction involves cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate . The InChI code for this compound is InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) .


Chemical Reactions Analysis

This compound esters have been found to react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur . This reaction involves cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule, leading to sulfamic acid and phenol as products .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.19 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The compound has an Exact Mass of 173.01466426 g/mol and a Monoisotopic Mass of 173.01466426 g/mol . The Topological Polar Surface Area of this compound is 77.8 Ų .

Scientific Research Applications

Therapeutic Applications

Phenyl sulfamate derivatives have been widely used in medicinal chemistry for designing pharmacological agents. Notably, they have been utilized as inhibitors in the treatment of cancer, targeting specific enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs) which are overexpressed in tumors. STS inhibitors like 667COUMATE have shown potential in treating hormone-dependent tumors such as breast and prostate cancers. Furthermore, this compound-based CA inhibitors have demonstrated effectiveness in targeting tumor-associated CAs, leading to novel therapeutic approaches for cancer treatment (Winum et al., 2004).

Antimetastatic Effects

Research has shown that specific sulfamate carbonic anhydrase inhibitors have an antimetastatic effect in breast carcinoma xenografts. These inhibitors, displaying high specificity for tumor-associated CA IX/XII isoforms, have reduced metastatic tumor burden in the lung without affecting primary tumor growth or mouse condition. This highlights their potential as candidates in antimetastatic therapy (Gieling et al., 2012).

Hydrolysis Mechanisms

The hydrolysis mechanism of N-methyl O-phenyl sulfamate has been studied to understand the behavior of steroid sulfatase inhibitors. This research provides insights into the proton transfer processes that significantly accelerate the decomposition of these compounds, which is crucial for understanding their inhibitory mechanism and enhancing their therapeutic potential (Edwards & Wolfenden, 2012).

Inhibitory Activity and Antiproliferative Effects

This compound derivatives have been synthesized and evaluated for their inhibitory activity against steroid sulfatase in breast cancer cells. Some of these derivatives have shown potent inhibitory activity without estrogenic effects, indicating their potential for in vivo application as steroid sulfatase inhibitors, which could be significant in cancer therapy (Walter et al., 2004).

Cross-Coupling Reactions in Organic Synthesis

Phenyl sulfamates have been identified as valuable electrophiles in cross-coupling reactions due to their easy synthesis from phenols and ability to act as directing groups for C-H bond functionalization. This research provides insight into the mechanism of Suzuki-Miyaura reactions with aryl sulfamates, offering valuable information for organic synthesis and drug design (Melvin et al., 2017).

Mechanism of Action

Target of Action

Phenyl sulfamate is a nitrogen source that can be used in the amination of intermolecular . It has been found to interact with sulfatases , which are enzymes that catalyze the hydrolysis of sulfate esters. These enzymes play a crucial role in various biological processes, including hormone regulation, cell signaling, and the degradation of macromolecules .

Mode of Action

This compound has been found to react by an associative SN2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution, a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester .

Biochemical Pathways

It is known that this compound can affect the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are the molecular building blocks for protein biosynthesis .

Pharmacokinetics

It is known that the bioavailability, safety, and stability profiles of benzimidazole derivatives, which are structurally similar to this compound, are outstanding

Result of Action

It is known that this compound can inhibit sulfatases in a mechanism-based fashion . This inhibition can potentially affect various biological processes regulated by sulfatases, including hormone regulation, cell signaling, and the degradation of macromolecules .

Action Environment

It is known that the stability, solubility, and synthetic tractability of arylsulfate linkers, which are structurally similar to this compound, make them an attractive new motif for cleavable linkers

Safety and Hazards

Phenyl sulfamate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Properties

IUPAC Name

phenyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIYZMDJFLKIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452510
Record name phenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19792-91-7
Record name phenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl sulfamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound was prepared by procedures of Example 33 from sulfamoyl chloride and phenol in 30% yield as white solid, mp 81°-85° C.
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Synthesis routes and methods II

Procedure details

To a solution of 4.98 g of phenol in 9 ml of toluene, a solution of 7.49 g of chlorosulfonyl isocyanate in 5 ml of toluene was added dropwise at an inner temperature of 45° C. or lower. After the completion of dropwise addition, the mixture was heated in an oil bath at 110° C. and continuously stirred for 12 hours. The reaction solution was ice-cooled and the insoluble matter was removed by filtration, and then the filtrate was heated in an oil bath at 40° C. While stirring vigorously, 1.2 ml of water was slowly added dropwise. The reaction solution was ice-cooled and the deposited crystal was collected by filtration, washed with toluene and then dried under reduced pressure to obtain 6.46 g of the desired compound as a colorless crystal having a melting point of 78 to 80° C.
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4.98 g
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7.49 g
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9 mL
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5 mL
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Synthesis routes and methods III

Procedure details

The 2-(benzyloxycarbonylaminosulfonyloxy)benzoic acid benzyl ester sodium salt prepared above, [35.3 g (0.076 mole)] was suspended in 500 ml of methanol was mixed with 6.2 ml of concentrated hydrochloric acid and 2 g of 5% palladium on carbon wetted with 50 ml methanol. The mixture was hydrogenated with hydrogen gas for 4 hr and filtered. The filtrate was concentrated to an oil. The oil was suspended in THF and filtered to remove some solids. The clear filtrate was concentrated and mixed with 1,1,1-trichloroethanol to precipitate the product as 8.82 g of light purple solid obtained after filtration. The purple solid was dissolved in THF and the solution was treated with charcoal, filtered and concentrated. The solid was recrystallized from 1,1,1-trichloroethane to give 6.5 g of white solid (39%), mp 139°-140° C.
Name
2-(benzyloxycarbonylaminosulfonyloxy)benzoic acid benzyl ester sodium salt
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6.2 mL
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2 g
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500 mL
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50 mL
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Yield
39%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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